Diphenyl vinylenebis(thiocarbamate)
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Overview
Description
Diphenyl vinylenebis(thiocarbamate) is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates and are known for their diverse applications in various fields, including agriculture, medicine, and industry. Diphenyl vinylenebis(thiocarbamate) is particularly notable for its unique chemical structure and properties, which make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl vinylenebis(thiocarbamate) can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This method is highly efficient, mild, and does not require a catalyst, making it an atom-economic process for producing S-alkyl thiocarbamates . Another method involves the copper-mediated three-component coupling reaction of boronic acids, amines, and carbon disulfide, which provides functionalized dithiocarbamates in very good yields .
Industrial Production Methods: Industrial production of diphenyl vinylenebis(thiocarbamate) typically involves the reaction of amines with carbon disulfide in the presence of alkyl halides under solvent-free conditions. This method is scalable and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Diphenyl vinylenebis(thiocarbamate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thiocarbamate moiety, which is highly reactive and can readily chelate with heavy metals .
Common Reagents and Conditions: Common reagents used in the reactions of diphenyl vinylenebis(thiocarbamate) include oxidizing agents, reducing agents, and alkyl halides. The reaction conditions typically involve mild temperatures and the absence of catalysts, making the processes efficient and environmentally friendly .
Major Products Formed: The major products formed from the reactions of diphenyl vinylenebis(thiocarbamate) include various S-alkyl thiocarbamates and dithiocarbamates. These products are valuable intermediates in the synthesis of other organosulfur compounds and have applications in agriculture and medicine .
Scientific Research Applications
Diphenyl vinylenebis(thiocarbamate) has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other organosulfur compounds. In biology, it is studied for its potential as a neurotoxic, teratogenic, and cytotoxic agent due to its reactivity with sulfhydryl groups of proteins . In medicine, it is explored for its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders . In industry, it is used as a fungicide and pesticide due to its broad-spectrum activity against plant pathogens .
Mechanism of Action
The mechanism of action of diphenyl vinylenebis(thiocarbamate) involves the inhibition of metal-dependent and sulfhydryl enzyme systems in fungi, bacteria, plants, and insects. This inhibition is achieved through the compound’s ability to chelate heavy metals and react with thiol groups, disrupting essential biological processes . The molecular targets and pathways involved include the inhibition of enzymes such as acetylcholinesterase and glucose-6-phosphatase, which are critical for cellular function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to diphenyl vinylenebis(thiocarbamate) include other thiocarbamates such as ethylenethiourea, propylenethiourea, and various dithiocarbamates like thiram, ferbam, and ziram .
Uniqueness: What sets diphenyl vinylenebis(thiocarbamate) apart from other similar compounds is its unique chemical structure, which allows for a broader range of applications and higher reactivity. Its ability to form stable complexes with heavy metals and its high reactivity with thiol groups make it a valuable compound for both scientific research and industrial applications .
Properties
CAS No. |
73622-81-8 |
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Molecular Formula |
C16H14N2O2S2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
S-phenyl N-[(E)-2-(phenylsulfanylcarbonylamino)ethenyl]carbamothioate |
InChI |
InChI=1S/C16H14N2O2S2/c19-15(21-13-7-3-1-4-8-13)17-11-12-18-16(20)22-14-9-5-2-6-10-14/h1-12H,(H,17,19)(H,18,20)/b12-11+ |
InChI Key |
XIJXERNHQWFQAW-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC(=O)N/C=C/NC(=O)SC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)NC=CNC(=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
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